molecular formula C11H10N2O B162289 1-Benzyl-1H-imidazole-2-carbaldehyde CAS No. 10045-65-5

1-Benzyl-1H-imidazole-2-carbaldehyde

Cat. No. B162289
CAS RN: 10045-65-5
M. Wt: 186.21 g/mol
InChI Key: AKFHFMMKMUJLBU-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O/c14-9-11-12-6-7-13 (11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Potent CNS Drugs

A study by Saganuwan (2020) discusses the conversion of azole compounds, including imidazoles, into more potent drugs for treating central nervous system disorders. It highlights that imidazoles, through various synthetic pathways, may be more potent with better characteristics for CNS penetrability and activity, suggesting the potential application of "1-Benzyl-1H-imidazole-2-carbaldehyde" in developing new CNS drugs due to its imidazole core (S. Saganuwan, 2020).

Anticancer Agents

Research on imidazole derivatives, including studies by Iradyan et al. (2009), has reviewed their antitumor activity, indicating the potential use of "this compound" in synthesizing new anticancer compounds. These studies showcase various structures of imidazole derivatives that exhibit significant biological properties, including anticancer effects, highlighting the compound's relevance in medicinal chemistry and drug discovery (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Corrosion Inhibition

The compound's potential application extends to corrosion inhibition, where imidazoline derivatives, closely related to imidazoles, are noted for their effectiveness. A review by Sriplai and Sombatmankhong (2023) elaborates on how these derivatives serve as corrosion inhibitors, highlighting the significant role that imidazole-based compounds, including "this compound," could play in developing new, environmentally friendly corrosion inhibitors (Nipaporn Sriplai, K. Sombatmankhong, 2023).

Metal-Organic Frameworks (MOFs)

A review by Sankar et al. (2019) discusses the incorporation of imidazolate linkers in zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs). This review suggests the potential of "this compound" in the development of new ZIF materials with enhanced physicochemical properties for various applications, including gas storage, separation technologies, and catalysis (S. S. Sankar, K. Karthick, K. Sangeetha, A. Karmakar, S. Kundu, 2019).

Safety and Hazards

The safety information for 1-Benzyl-1H-imidazole-2-carbaldehyde indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, such as 1-benzylimidazole, have shown strong cardiotonic activity , suggesting potential targets within the cardiovascular system.

Mode of Action

Imidazole derivatives are known to interact with their targets to induce changes

Result of Action

Given the cardiotonic activity of similar imidazole derivatives , it can be hypothesized that this compound may have effects on heart muscle cells or other components of the cardiovascular system.

properties

IUPAC Name

1-benzylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHFMMKMUJLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143297
Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID30143297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10045-65-5
Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2-formylimidazole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217911
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Record name 1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-imidazole-2-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1H-imidazole-2-carbaldehyde (240 mg, 2.4 mmol) and potassium carbonate (662 mg, 4.8 mmol) in acetonitrile (5 mL) at 0° C. was added dropwise (bromomethyl)benzene (493 mg, 2.88 mmol). The mixture was stirred at 40° C. for 4 hr. Then the mixture was filtrated, evaporated to remove the acetonitrile from the filtrate, added EtOAc to extract the residues, and washed the extract with brine and water. The organic layer was dried with anhydrous Na2SO4, concentrated, and chromatographed on a silica gel column (EtOAc:hexane=1:9) to obtain the title compound (430 mg, yield 95%). LC-MS (ESI) m/z: 187 (M+1)+.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
95%

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